5-Bromonaphthalen-1-amine chemical properties
5-Bromonaphthalen-1-amine chemical properties
An In-depth Technical Guide to 5-Bromonaphthalen-1-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 5-Bromonaphthalen-1-amine (CAS No: 4766-33-0), a key intermediate in organic synthesis and drug development.
Core Chemical Properties
5-Bromonaphthalen-1-amine is a substituted naphthalenamine with the chemical formula C10H8BrN.[1][2] It is also known by synonyms such as 5-Bromo-1-naphthylamine and 1-Amino-5-bromonaphthalene.[1][3] This solid, appearing as a white to light yellow or light red powder or crystal, is a versatile building block in the synthesis of more complex molecules.
Physical and Chemical Data
The key physicochemical properties of 5-Bromonaphthalen-1-amine are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C10H8BrN | [1][2][3] |
| Molecular Weight | 222.08 g/mol | [1][3] |
| Exact Mass | 220.984009 Da | [1][3] |
| CAS Number | 4766-33-0 | [1][2][3] |
| Melting Point | 66-68 °C | [1][4][5] |
| Boiling Point | 358.0 °C at 760 mmHg | [1][4][6] |
| Density | 1.6 ± 0.1 g/cm³ | [1][6] |
| Flash Point | 170.3 ± 20.9 °C | [1] |
| Refractive Index | 1.719 | [1][6] |
| LogP | 2.9 | [1][3] |
| Physical State | Solid | |
| Appearance | White to Light yellow to Light red powder/crystal |
Spectral Data
Detailed spectral data, including NMR, HPLC, LC-MS, and UPLC, are available for 5-Bromonaphthalen-1-amine, which are crucial for structure confirmation and purity assessment.[7] While specific spectra are not detailed here, this information can be obtained from various chemical suppliers and databases. The primary amino group (N-H stretch) typically shows characteristic absorptions in IR spectroscopy between 3300 and 3500 cm⁻¹.[8]
Synthesis and Reactivity
The synthesis of 5-Bromonaphthalen-1-amine requires careful regioselective introduction of the amino and bromo groups onto the naphthalene core.[9]
Synthetic Methodologies
A primary and efficient route for synthesizing 5-Bromonaphthalen-1-amine is through the catalytic hydrogenation of its precursor, 1-Nitro-5-bromonaphthalene.[9] This method selectively reduces the nitro group to an amine while keeping the bromo substituent intact.[9]
Another synthetic strategy involves the nitration of 1-bromonaphthalene or the bromination of 1-nitronaphthalene.[9] However, these methods can produce a mixture of isomers, requiring subsequent purification steps.[9] The controlled approach often begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by selective bromination and then reduction of the nitro group.[9]
Experimental Protocol: Catalytic Hydrogenation
This section details the common experimental procedure for the synthesis of 5-Bromonaphthalen-1-amine via catalytic hydrogenation of 1-Nitro-5-bromonaphthalene.
Objective: To selectively reduce the nitro group of 1-Nitro-5-bromonaphthalene to an amine group.
Catalysts: Noble metal catalysts are highly effective. Platinum on carbon (Pt/C) is often preferred due to its high activity and selectivity, which helps prevent the side reaction of hydrodebromination (replacement of the bromine atom with hydrogen).[9] Other catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[9]
Solvents: The choice of solvent is critical for dissolving the starting material and the product. Lower alcohols such as ethanol, methanol, and isopropanol are commonly used.[9]
Reaction Conditions: The reaction is typically performed at room temperature (around 25°C) and atmospheric pressure (1 atm) of hydrogen for safety and cost-efficiency.[9] Reaction progress can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
Below is a table summarizing the effect of different catalysts and solvents on the reaction, based on typical results for similar reactions.[9]
Table 1: Effect of Catalyst on Hydrogenation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |
| 5% Pt/C | 1 | Ethanol | 25 | 1 | 4 | 95 | >98 |
| 10% Pd/C | 1 | Methanol | 25 | 1 | 6 | 92 | >97 |
| Raney Ni | 5 | Isopropanol | 50 | 10 | 8 | 85 | >95 |
Note: This data is illustrative and actual results can vary based on specific experimental conditions.[9]
Table 2: Impact of Solvent on Yield (using 5% Pt/C catalyst)
| Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Ethanol | 25 | 1 | 4 | 95 |
| Methanol | 25 | 1 | 4 | 93 |
| Isopropanol | 25 | 1 | 5 | 90 |
| Ethyl Acetate | 25 | 1 | 6 | 88 |
Note: This data is illustrative and actual results can vary based on specific experimental conditions.[9]
Caption: Synthetic workflow for 5-Bromonaphthalen-1-amine.
Reactivity
The primary amino group in 5-Bromonaphthalen-1-amine allows for various chemical transformations, most notably N-alkylation. This reaction involves the nucleophilic substitution with alkyl halides to form secondary, tertiary, or even quaternary ammonium salts.[9] The reaction is typically conducted in the presence of a base, such as potassium carbonate (K₂CO₃), and in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[9]
Caption: N-Alkylation reaction of 5-Bromonaphthalen-1-amine.
Safety and Handling
5-Bromonaphthalen-1-amine is associated with several hazards and requires careful handling.
GHS Classification
Aggregated GHS information indicates the following hazards:[1][3]
The corresponding pictograms generally include the "Warning" signal word.[3]
Precautionary Measures
Recommended precautionary statements for handling include:[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage and Stability
Store in a dry, cool, and well-ventilated place, keeping the container tightly sealed.[7][11] It is recommended to keep it in a dark place and under an inert gas, as it may be air sensitive.[7][12] The recommended storage temperature is often room temperature or refrigerated at 2-8°C.[6][7][13]
References
- 1. echemi.com [echemi.com]
- 2. 1pchem.com [1pchem.com]
- 3. 5-Bromonaphthalen-1-amine | C10H8BrN | CID 19044893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China 5-Bromonaphthalen-1-amine CAS:4766-33-0 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. 5-Bromonaphthalen-1-amine|CAS: 4766-33-0|- Alfa Chimik [ht.alfachemsp.com]
- 6. 5-Bromonaphthalen-1-amine | CAS#:4766-33-0 | Chemsrc [chemsrc.com]
- 7. 4766-33-0|5-Bromonaphthalen-1-amine|BLD Pharm [bldpharm.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. 5-Bromonaphthalen-1-amine CAS 4766-33-0|RUO [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. 5-Bromonaphthalen-1-amine | 4766-33-0 [sigmaaldrich.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
